5-ethyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4,3-c]quinazolin-3(2H)-one
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Overview
Description
The compound “5-ethyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4,3-c]quinazolin-3(2H)-one” does not have a specific description available in the search results .
Molecular Structure Analysis
The molecular structure analysis of the compound is not available in the search results .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not available in the search results .Scientific Research Applications
Antihistaminic Agents
Derivatives of the [1,2,4]triazolo[4,3-c]quinazolin-3(2H)-one structure have been synthesized and evaluated for their potential as H1-antihistaminic agents. Specifically, a series of novel 4-(3-ethylphenyl)-1-substituted-4H-[1,2,4] triazolo[4,3-a]quinazolin-5-ones were shown to significantly protect animals from histamine-induced bronchospasm, with one derivative demonstrating more potency and less sedation compared to the reference standard, chlorpheniramine maleate (Alagarsamy et al., 2009).
Antimicrobial Activity
Several studies have synthesized and characterized derivatives of [1,2,4]triazolo[4,3-c]quinazolin-3(2H)-one to evaluate their antimicrobial properties. For instance, novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines showed promising antimicrobial activity against various microbial strains (El‐Kazak & Ibrahim, 2013). Another study synthesized and evaluated the antimicrobial activity of quinazolinones fused with [1,2,4]-triazole, [1,2,4]-triazine, and [1,2,4,5]-tetrazine rings, demonstrating significant antibacterial and antifungal activities (Pandey et al., 2009).
Chemical Synthesis and Characterization
Several studies have focused on the chemical synthesis of [1,2,4]triazolo[4,3-c]quinazolin-3(2H)-one derivatives under various conditions. For instance, tetraheterocyclic benzimidazo[1,2-a]quinazolin-4(1H)-one and tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8(4H)-one were synthesized under solvent-free conditions, demonstrating the versatility in synthetic methodologies for these compounds (Shaabani et al., 2006).
Nematicidal Evaluation
A study synthesized a new class of triazolo[4,3-c]quinazolinylthiazolidinones and evaluated their antimicrobial and nematicidal properties. These compounds showed significant activity against various bacterial and fungal strains as well as nematodes, highlighting their potential as antimicrobial and nematicidal agents (Reddy et al., 2016).
Mechanism of Action
Properties
IUPAC Name |
5-ethyl-7,8,9,10-tetrahydro-2H-[1,2,4]triazolo[4,3-c]quinazolin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-2-9-12-8-6-4-3-5-7(8)10-13-14-11(16)15(9)10/h2-6H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHIMIANOMOWQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(CCCC2)C3=NNC(=O)N13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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